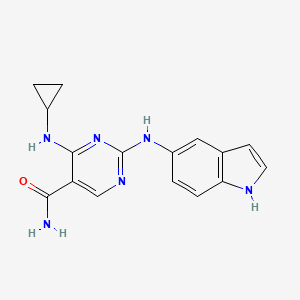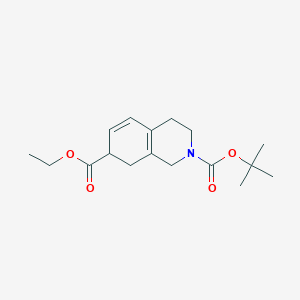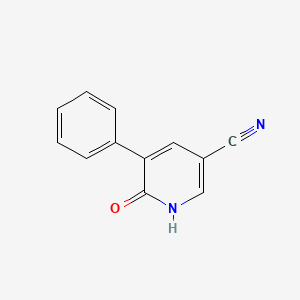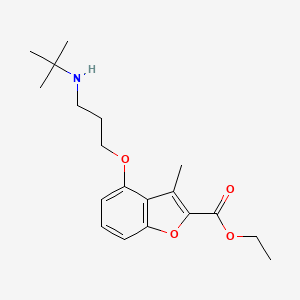
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the indole moiety: This step often involves coupling reactions, such as Suzuki or Stille coupling, using indole derivatives.
Cyclopropylamine addition: The cyclopropylamine group can be introduced via nucleophilic substitution reactions.
Final carboxamide formation: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially forming reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain kinases involved in cell signaling, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxylate
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-thiol
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-sulfonamide
Uniqueness
Compared to similar compounds, 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the cyclopropylamino and indole moieties can significantly influence its binding affinity and selectivity towards molecular targets.
Propiedades
Fórmula molecular |
C16H16N6O |
|---|---|
Peso molecular |
308.34 g/mol |
Nombre IUPAC |
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H16N6O/c17-14(23)12-8-19-16(22-15(12)20-10-1-2-10)21-11-3-4-13-9(7-11)5-6-18-13/h3-8,10,18H,1-2H2,(H2,17,23)(H2,19,20,21,22) |
Clave InChI |
YKYVBDDWMGCDGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)





![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)

![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)


